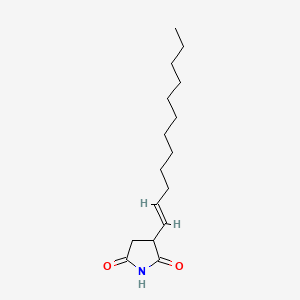

3-(Dodecenyl)pyrrolidine-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

36117-08-5 |

|---|---|

Molecular Formula |

C16H27NO2 |

Molecular Weight |

265.39 g/mol |

IUPAC Name |

3-[(E)-dodec-1-enyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)17-16(14)19/h11-12,14H,2-10,13H2,1H3,(H,17,18,19)/b12-11+ |

InChI Key |

YGFOTRAPPJDADS-VAWYXSNFSA-N |

Isomeric SMILES |

CCCCCCCCCC/C=C/C1CC(=O)NC1=O |

Canonical SMILES |

CCCCCCCCCCC=CC1CC(=O)NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 3-(Dodecenyl)pyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dodecenyl)pyrrolidine-2,5-dione, also known as dodecenyl succinimide, is a chemical compound of interest due to its structural relationship to dodecenyl succinic anhydride (DDSA), a widely used industrial chemical. This guide provides a detailed overview of its chemical properties, synthesis, and analytical characterization, drawing from available scientific literature and chemical databases. The information is presented to support research and development activities in chemistry and material science.

Chemical Identity and Structure

This compound is a derivative of succinimide featuring a twelve-carbon alkenyl chain attached to the pyrrolidine ring. The term "dodecenyl" typically implies a mixture of isomers, with the double bond located at various positions along the C12 chain. The most common precursor, dodecenyl succinic anhydride, is often a complex mixture of isomers, which carries through to the resulting imide.

The general chemical structure is as follows:

Figure 1: General chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that due to the isomeric nature of the dodecenyl group, these values may represent a range or an average for a mixture of isomers.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₇NO₂ | Calculated |

| Molecular Weight | 265.40 g/mol | Calculated |

| Appearance | Colorless to pale yellow viscous liquid or waxy solid at room temp. | Inferred from similar compounds |

| Boiling Point | >200 °C at 10 mmHg | |

| Solubility | Soluble in organic solvents (e.g., acetone, ethanol, toluene); Insoluble in water. | General property of long-chain hydrocarbons |

Spectroscopic Data

| Analysis Type | Key Peaks / Signals |

| ¹H NMR | δ (ppm): ~7.9 (br s, 1H, NH), ~5.4 (m, 2H, -CH=CH-), 2.5-3.0 (m, 3H, ring CH and CH₂), 0.8-2.2 (m, ~21H, aliphatic CH, CH₂, CH₃). Signals can be broad due to isomeric mixture. |

| ¹³C NMR | δ (ppm): ~178-180 (C=O), ~125-135 (-CH=CH-), ~20-45 (aliphatic carbons). |

| IR (cm⁻¹) | ~3200 (N-H stretch), ~2925, 2855 (C-H stretch), ~1770, 1700 (C=O stretch, symmetric and asymmetric), ~1650 (C=C stretch). |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the reaction of dodecenyl succinic anhydride (DDSA) with a source of ammonia.

Materials:

-

Dodecenyl succinic anhydride (DDSA, mixture of isomers)

-

Urea (as an ammonia source)

-

High-boiling point solvent (e.g., xylene or toluene)

Procedure:

-

Reaction Setup: A mixture of dodecenyl succinic anhydride (1.0 eq) and urea (0.5-0.6 eq) is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap. A high-boiling solvent like xylene is added to facilitate the reaction and azeotropically remove water.

-

Heating: The reaction mixture is heated to reflux (typically 140-150 °C). The progress of the reaction can be monitored by observing the evolution of carbon dioxide and the collection of water in the Dean-Stark trap.

-

Reaction Time: The mixture is refluxed for several hours (e.g., 4-8 hours) until the evolution of gas ceases and the theoretical amount of water has been collected.

-

Workup and Purification:

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, a viscous oil or solid, can be purified by vacuum distillation or column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient.

-

The following diagram illustrates the synthesis workflow.

Figure 2: Workflow for the synthesis of this compound.

Chemical Reactivity and Stability

-

Hydrolysis: The imide ring can undergo hydrolysis under strong acidic or basic conditions to revert to dodecenyl succinic acid and ammonia. The rate of hydrolysis is significantly slower than that of the corresponding anhydride.

-

N-Substitution: The nitrogen atom of the imide is weakly acidic and can be deprotonated by a strong base. The resulting anion can be alkylated or acylated to form N-substituted derivatives.

-

Reduction: The carbonyl groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 3-(dodecenyl)pyrrolidine.

-

Stability: The compound is generally stable under neutral conditions at room temperature. It is less susceptible to moisture-induced degradation compared to its anhydride precursor.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in publicly accessible literature detailing the biological activity or implication in specific signaling pathways for this compound itself. However, related succinimide-containing compounds are known to exhibit a range of biological activities, including anticonvulsant and anti-inflammatory properties. Any investigation into the biological effects of this compound would be novel research.

Should a hypothetical biological activity, such as the inhibition of an enzyme, be discovered, the logical relationship for screening could be visualized as follows:

Figure 3: Hypothetical workflow for biological activity screening.

Conclusion

This compound is a versatile chemical intermediate whose properties are largely defined by its succinimide core and the long, isomeric dodecenyl chain. While it is less documented than its parent anhydride, its synthesis is straightforward, and its chemical behavior is predictable based on the functional groups present. The data and protocols provided in this guide serve as a foundational resource for researchers exploring its potential applications in material science, organic synthesis, or novel therapeutic development. Further research is warranted to fully characterize its properties and explore its potential biological activities.

An In-depth Technical Guide on the Spectroscopic Data of 3-(Dodecenyl)pyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(Dodecenyl)pyrrolidine-2,5-dione, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures, namely 3-dodecylpyrrolidine-2,5-dione and 1-dodecene, to present a reliable projection of its spectral characteristics. This document is intended to support research and development activities by providing foundational data and methodologies for synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its constituent functional groups: the pyrrolidine-2,5-dione (succinimide) ring and a dodecenyl aliphatic chain. The position of the double bond in the dodecenyl chain is assumed to be at the terminal position (1-dodecenyl) for this prediction.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | br s | 1H | N-H (imide) |

| ~ 5.7 - 5.9 | m | 1H | -CH=CH₂ |

| ~ 4.9 - 5.1 | m | 2H | -CH=CH₂ |

| ~ 2.8 - 3.0 | m | 1H | CH -CH₂- |

| ~ 2.6 - 2.8 | m | 2H | -CH ₂-CO- |

| ~ 2.0 - 2.2 | m | 2H | -CH₂-CH=CH₂ |

| ~ 1.2 - 1.6 | m | 16H | -(CH₂)₈- |

| ~ 0.8 - 0.9 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 178 | C=O (imide) |

| ~ 139 | -C H=CH₂ |

| ~ 114 | -CH=C H₂ |

| ~ 40 | C H-CH₂- |

| ~ 35 | -C H₂-CO- |

| ~ 34 | -C H₂-CH=CH₂ |

| ~ 22 - 32 | -(CH₂)₈- |

| ~ 14 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3200 | Medium, Broad | N-H Stretch |

| ~ 3080 | Medium | =C-H Stretch |

| ~ 2925, 2855 | Strong | C-H Stretch (Aliphatic) |

| ~ 1770 | Strong | C=O Stretch (Symmetric, Imide) |

| ~ 1700 | Strong | C=O Stretch (Asymmetric, Imide) |

| ~ 1640 | Medium | C=C Stretch |

| ~ 1465 | Medium | C-H Bend (Aliphatic) |

| ~ 990, 910 | Medium | =C-H Bend (Out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 265 | [M]⁺ (Molecular Ion) |

| 168 | [M - C₇H₁₃]⁺ |

| 98 | [C₅H₆NO₂]⁺ |

| various | Fragmentation pattern of the dodecenyl chain |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

2.1. Synthesis of this compound

This protocol is based on the Michael addition of a dodecenyl Grignard reagent to maleimide, a common method for the synthesis of 3-substituted succinimides.

-

Materials: Magnesium turnings, iodine crystal, 1-bromododecene, anhydrous diethyl ether, maleimide, saturated aqueous ammonium chloride solution, hydrochloric acid, ethyl acetate, anhydrous magnesium sulfate, silica gel.

-

Procedure:

-

Prepare the Grignard reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Slowly add a solution of 1-bromododecene in anhydrous diethyl ether via the dropping funnel. Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional hour.

-

Michael Addition: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve maleimide in anhydrous diethyl ether and add this solution dropwise to the Grignard reagent with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Acidify the mixture with 1M HCl. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

-

2.2. Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified product using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Report the characteristic absorption frequencies in wavenumbers (cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Analyze the purified product using a mass spectrometer, for instance, with electron ionization (EI) or electrospray ionization (ESI).

-

For EI-MS, introduce a dilute solution of the sample into the ion source.

-

Record the mass spectrum and identify the molecular ion peak and major fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Biological activity of 3-(Dodecenyl)pyrrolidine-2,5-dione

An In-depth Technical Guide on the Biological Activity of Substituted Pyrrolidine-2,5-diones

Introduction

Data Presentation: Quantitative Biological Activity of Substituted Pyrrolidine-2,5-diones

The biological activities of various substituted pyrrolidine-2,5-dione derivatives are summarized in the tables below, categorized by their therapeutic area.

Table 1: Anti-Tumor and Enzyme Inhibitory Activity

| Compound | Target | Activity Type | Value | Reference |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Human placental aromatase (AR) | IC50 | 23.8 +/- 4.6 µM | [2] |

| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Human placental aromatase (AR) | IC50 | 24.6 +/- 1.8 µM | [2] |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Rat testicular 17α-hydroxylase/17,20-lyase (P450(17)α) | IC50 | 18.5 +/- 1.9 µM | [2] |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Bovine cholesterol side chain cleavage (CSCC) | % Inhibition | 22% at 200 µM | [2] |

| 3-chloro-1-aryl pyrrolidine-2,5-diones | Human carbonic anhydrase I | Ki | 23.27–36.83 nM | [3] |

| 3-chloro-1-aryl pyrrolidine-2,5-diones | Human carbonic anhydrase II | Ki | 10.64–31.86 nM | [3] |

Table 2: Anti-Inflammatory Activity

| Compound | Target/Assay | Activity Type | Value | Reference |

| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | COX-2 | % Inhibition | 78.08% at 1000 µg/mL | [4] |

| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | 5-LOX | % Inhibition | 71.66% at 1000 µg/mL | [4] |

| Compound 6 (a pyrazoline-substituted pyrrolidine-2,5-dione) | COX-2 | IC50 | 11.96 µM | [4] |

| Compound 7 (a pyrazoline-substituted pyrrolidine-2,5-dione) | COX-2 | IC50 | 13.93 µM | [4] |

| Compound 6 (a pyrazoline-substituted pyrrolidine-2,5-dione) | 5-LOX | IC50 | 14.01 µM | [4] |

| Compound 7 (a pyrazoline-substituted pyrrolidine-2,5-dione) | 5-LOX | IC50 | 14.13 µM | [4] |

Table 3: Anticonvulsant Activity

| Compound Class | Assay | Activity | Note | Reference |

| 3-benzhydryl and 3-isopropyl derivatives | scPTZ test | Most favorable protection | SAR analysis revealed strong influence of substituent at position 3.[5] | [5] |

| 3-methyl and unsubstituted derivatives | MES test | More active | SAR analysis revealed strong influence of substituent at position 3.[5] | [5] |

| 3-sec-butyl-1-(substituted-phenylpiperazin-1-yl)pyrrolidine-2,5-diones | 6 Hz test | ED50 values reported | The 3-trifluoromethylphenylpiperazine derivative was particularly active.[5] | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the evaluation of substituted pyrrolidine-2,5-diones are provided below.

Synthesis of Substituted Pyrrolidine-2,5-diones

A common method for the synthesis of the pyrrolidine-2,5-dione scaffold involves the nucleophilic acyl substitution of succinic anhydrides with primary amines or amides.[6] Another approach is the Michael addition of ketones to N-substituted maleimides.[4][7]

Representative Synthesis Protocol (Michael Addition):

-

To a solution of a ketone (2.0 equivalents) in chloroform (1 M), add catalytic amounts of L-isoleucine and KOH (each 0.2 equivalents) in a reaction vial.

-

Stir the mixture for a short period to generate the nucleophilic enamine species.

-

Add the corresponding N-substituted maleimide (1.0 equivalent) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture.

-

Purify the product by recrystallization or column chromatography.[7]

In Vitro Enzyme Inhibition Assays

Aromatase (AR) Inhibition Assay:

-

Human placental aromatase is used as the enzyme source.

-

The assay is based on the measurement of the conversion of a radiolabeled androgen substrate to estrogen.

-

Prepare various concentrations of the test compounds.

-

Incubate the enzyme with the test compounds and the radiolabeled substrate.

-

After a defined incubation period, terminate the reaction.

-

Quantify the amount of radiolabeled estrogen formed to determine the percentage of inhibition.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[2]

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays:

-

Prepare various concentrations of the test compounds.

-

For the COX-2 assay, incubate the enzyme with the test compound and arachidonic acid as the substrate. Measure the production of prostaglandin E2 (PGE2).

-

For the 5-LOX assay, incubate the enzyme with the test compound and arachidonic acid. Measure the production of leukotrienes.

-

Determine the percentage of inhibition by comparing the amount of product formed in the presence and absence of the test compound.

-

Calculate the IC50 values.[4]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the biological evaluation of substituted pyrrolidine-2,5-diones.

Caption: General workflow for the discovery and evaluation of bioactive pyrrolidine-2,5-diones.

Caption: Inhibition of inflammatory pathways by substituted pyrrolidine-2,5-diones.

Conclusion

Substituted pyrrolidine-2,5-diones represent a versatile and promising scaffold in drug discovery, with a demonstrated potential to modulate a variety of biological targets. The data and protocols summarized in this guide highlight the significant anti-tumor, anti-inflammatory, and enzyme inhibitory activities exhibited by this class of compounds. While further research is needed to elucidate the specific biological profile of 3-(Dodecenyl)pyrrolidine-2,5-dione, the information presented here provides a solid foundation for initiating such investigations. The detailed experimental methodologies and illustrated pathways offer a practical starting point for researchers aiming to explore the therapeutic potential of novel pyrrolidine-2,5-dione derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of 3-(Dodecenyl)pyrrolidine-2,5-dione: A Deep Dive into its Mechanism of Action

For Immediate Release: Shanghai, China - The therapeutic landscape is continually evolving, with researchers diligently seeking novel compounds that can address unmet medical needs. One such molecule of interest is 3-(Dodecenyl)pyrrolidine-2,5-dione, a derivative of the versatile pyrrolidine-2,5-dione scaffold. While specific research on the dodecenyl-substituted iteration is nascent, the broader class of pyrrolidine-2,5-dione derivatives has demonstrated a wide spectrum of pharmacological activities, offering valuable insights into its potential mechanisms of action. This technical guide synthesizes the available data on this chemical family to provide a foundational understanding for researchers, scientists, and drug development professionals.

The pyrrolidine-2,5-dione core, a five-membered nitrogen-containing heterocyclic ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including the ability to cross biological membranes, make it an attractive backbone for the design of novel therapeutic agents.[1] Compounds bearing this motif have been investigated for a multitude of applications, including anti-inflammatory, anticonvulsant, anticancer, and antimicrobial therapies.[2][3][4][5]

Potential Mechanisms of Action: Insights from Pyrrolidine-2,5-dione Derivatives

Based on extensive research into various substituted pyrrolidine-2,5-diones, several key signaling pathways and molecular targets have been identified as being modulated by this class of compounds. These findings provide a predictive framework for the likely mechanism of action of this compound.

Anti-inflammatory Activity

A significant body of evidence points to the anti-inflammatory potential of pyrrolidine-2,5-dione derivatives. The primary mechanism appears to be the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

-

COX Inhibition: Several studies have reported the synthesis of pyrrolidine-2,5-dione derivatives that exhibit inhibitory activity against both COX-1 and COX-2 enzymes.[3][6] The inhibition of these enzymes blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Some derivatives have shown selectivity for COX-2, which is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[3]

-

5-LOX Inhibition: In addition to COX inhibition, some derivatives also target 5-lipoxygenase, the enzyme responsible for the production of leukotrienes.[3] Leukotrienes are potent inflammatory mediators involved in asthma and other inflammatory conditions. Dual inhibition of both COX and 5-LOX pathways is a promising strategy for developing broad-spectrum anti-inflammatory agents.

Signaling Pathway of Anti-inflammatory Action

Caption: Predicted inhibitory effect on COX and 5-LOX pathways.

Anticonvulsant Activity

The pyrrolidine-2,5-dione scaffold is a key feature of several established and investigational anticonvulsant drugs.[7] The proposed mechanisms of action in the central nervous system (CNS) are multifaceted and involve the modulation of ion channels and neurotransmitter systems.

-

Ion Channel Modulation: Studies on pyrrolidine-2,5-dione hybrids have suggested that their anticonvulsant effects may be mediated through the inhibition of voltage-gated sodium and calcium channels.[2][8] By blocking these channels, the compounds can reduce neuronal excitability and suppress the propagation of seizure activity.

-

GABAergic System: Some derivatives are thought to exert their effects by influencing the GABAergic system, the primary inhibitory neurotransmitter system in the CNS.[8] This could involve inhibiting GABA transporters, thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.

Experimental Workflow for Anticonvulsant Screening

Caption: Typical experimental workflow for anticonvulsant drug discovery.

Anticancer Activity

Emerging research has highlighted the potential of pyrrolidine-2,5-dione derivatives as anticancer agents. Their activity appears to stem from the inhibition of enzymes crucial for hormone synthesis and cancer cell proliferation.

-

Aromatase Inhibition: Several novel pyrrolidine-2,5-dione compounds have been synthesized and shown to inhibit human placental aromatase (AR), a key enzyme in estrogen biosynthesis.[4] Aromatase inhibitors are an important class of drugs for the treatment of hormone-dependent breast cancer.

-

Cytochrome P450 Inhibition: In addition to aromatase, some derivatives have demonstrated inhibitory activity against other cytochrome P450 enzymes, such as 17α-hydroxylase/17,20-lyase (P450(17)α), which is involved in androgen synthesis.[4] This suggests a potential role in the treatment of prostate cancer.

Quantitative Data on Pyrrolidine-2,5-dione Derivatives

To provide a clearer picture of the potency of this class of compounds, the following table summarizes the inhibitory activities of various pyrrolidine-2,5-dione derivatives against different biological targets as reported in the literature.

| Compound Series | Target | IC50 / KI | Reference |

| N-substituted pyrrolidine-2,5-diones | COX-2 | 0.98 µM (IC50) | [3] |

| 1,3-disubstituted pyrrolidine-2,5-diones | Maximal Electroshock (MES) | ED50 values reported | [7] |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase (AR) | 23.8 ± 4.6 µM (IC50) | [4] |

| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase (AR) | 24.6 ± 1.8 µM (IC50) | [4] |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | P450(17)α | 18.5 ± 1.9 µM (IC50) | [4] |

| 3,4-dihydroxypyrrolidine-2,5-dione derivatives | Carbonic Anhydrase II | 3.5 - 10.76 µM (KI) | [9] |

| 3-chloro-1-aryl pyrrolidine-2,5-diones | Carbonic Anhydrase I | 23.27–36.83 nM (Ki) | [5] |

| 3-chloro-1-aryl pyrrolidine-2,5-diones | Carbonic Anhydrase II | 10.64–31.86 nM (Ki) | [5] |

Experimental Protocols

The investigation of the mechanism of action of novel compounds relies on a battery of well-defined experimental procedures. Below are outlines of key methodologies typically employed in the evaluation of pyrrolidine-2,5-dione derivatives.

In Vitro Anti-inflammatory Assays

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

-

Enzyme Source: Ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Methodology: The assay measures the initial rate of oxygen consumption using a polarographic oxygen sensor. The test compound is pre-incubated with the enzyme, and the reaction is initiated by the addition of arachidonic acid.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

5-Lipoxygenase (5-LOX) Inhibition Assay:

-

Enzyme Source: Potato 5-lipoxygenase.

-

Substrate: Linoleic acid.

-

Methodology: The assay is performed spectrophotometrically by monitoring the formation of the conjugated diene product at 234 nm.

-

Data Analysis: IC50 values are determined from the dose-response curves.

-

In Vivo Anticonvulsant Models

-

Maximal Electroshock (MES) Test:

-

Animal Model: Mice.

-

Procedure: An electrical stimulus is delivered via corneal electrodes to induce a tonic-clonic seizure. The test compound is administered intraperitoneally at various doses prior to the electrical stimulus.

-

Endpoint: Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.

-

Data Analysis: The median effective dose (ED50) is calculated.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Animal Model: Mice.

-

Procedure: A convulsant dose of pentylenetetrazole is administered subcutaneously. The test compound is given prior to the administration of PTZ.

-

Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures is measured.

-

Data Analysis: The ED50 is determined.

-

Future Directions

While the existing body of research on pyrrolidine-2,5-dione derivatives provides a strong foundation for understanding the potential mechanism of action of this compound, further specific investigations are imperative. Future studies should focus on:

-

Synthesis and Characterization: The unambiguous synthesis and thorough physicochemical characterization of this compound.

-

In Vitro Profiling: A comprehensive screening of the compound against a panel of relevant biological targets, including COX enzymes, lipoxygenases, ion channels, and various kinases.

-

In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of inflammation, epilepsy, and cancer to establish its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the dodecenyl chain to the biological activity.

The exploration of this compound holds significant promise for the development of new therapeutics. By leveraging the knowledge gained from the broader class of pyrrolidine-2,5-dione derivatives, the scientific community can accelerate the investigation of this intriguing molecule and unlock its full therapeutic potential.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnrjournal.com [pnrjournal.com]

- 9. Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: In Vitro Studies of Pyrrolidine-2,5-dione Derivatives

Therefore, this technical guide will broaden its scope to encompass the wider class of 3-substituted pyrrolidine-2,5-dione derivatives, for which a substantial body of research exists. This approach will provide researchers, scientists, and drug development professionals with a valuable overview of the in vitro methodologies and biological activities associated with this core scaffold, which is relevant to the potential investigation of 3-(Dodecenyl)pyrrolidine-2,5-dione.

The pyrrolidine-2,5-dione (succinimide) ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The nature of the substituent at the 3-position plays a crucial role in determining the specific biological target and potency of these compounds.

I. Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives

A significant area of research for pyrrolidine-2,5-dione derivatives has been in the field of inflammation. These compounds have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

A. Quantitative Data on Anti-inflammatory Activity

| Compound/Derivative Series | Target | Assay Type | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| N-substituted pyrrolidine-2,5-dione derivatives (13a-e series) | COX-2 | In vitro enzyme inhibition | Low micromolar to submicromolar | - | [1] |

| Compound 13e | COX-2 | In vitro enzyme inhibition | 0.98 | 31.5 | [1] |

B. Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

The anti-inflammatory potential of N-substituted pyrrolidine-2,5-dione derivatives was evaluated using in vitro assays for cyclooxygenase-1 and cyclooxygenase-2.[1]

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay:

The inhibitory effect on 5-lipoxygenase was also determined to assess the anti-inflammatory profile of the synthesized compounds.[1]

Albumin Denaturation and Anti-protease Assays:

Further in vitro anti-inflammatory activity was assessed through albumin denaturation and anti-protease assays.[1]

C. Logical Workflow for Anti-inflammatory Screening

Caption: Workflow for in vitro anti-inflammatory screening.

II. Anticancer Activity of Pyrrolidine-2,5-dione Derivatives

Several studies have explored the potential of pyrrolidine-2,5-dione derivatives as anticancer agents. Their mechanism of action often involves the inhibition of enzymes crucial for cancer cell proliferation and survival.

A. Quantitative Data on Anticancer Activity

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (3) | Aromatase (AR) | 23.8 ± 4.6 | [2] |

| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (4) | Aromatase (AR) | 24.6 ± 1.8 | [2] |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (3) | P450(17)α | 18.5 ± 1.9 | [2] |

B. Experimental Protocols

Aromatase Inhibition Assay:

The biological activity of novel pyrrolidine-2,5-dione based compounds was evaluated against human placental aromatase (AR).[2]

17α-hydroxylase/17,20-lyase (P450(17)α) Inhibition Assay:

The inhibitory activity was also tested against rat testicular 17α-hydroxylase/17,20-lyase (P450(17)α).[2]

Cholesterol Side Chain Cleavage (CSCC) Inhibition Assay:

The inhibitory potential against bovine cholesterol side chain cleavage (CSCC) was also assessed.[2]

C. Signaling Pathway Inhibition

Caption: Inhibition of steroidogenesis pathways.

III. Other Biological Activities

The versatility of the pyrrolidine-2,5-dione scaffold has led to its investigation in various other therapeutic areas.

A. Antidepressant Activity

Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been synthesized and evaluated as potential antidepressant agents. These compounds have shown potent affinity for the 5-HT1A receptor and the serotonin transporter protein (SERT).

B. Dihydrofolate Reductase (DHFR) Inhibition

Pyrrolidine-derived thiosemicarbazones have been synthesized and evaluated as dihydrofolate reductase (DHFR) inhibitors, with potential applications as anticancer and antimicrobial agents.

Conclusion

While specific in vitro data for this compound is not currently available in the public domain, the broader family of 3-substituted pyrrolidine-2,5-diones represents a rich source of biologically active compounds. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers interested in exploring the therapeutic potential of this chemical class. Future studies on long-chain alkenyl substituted pyrrolidine-2,5-diones, such as the dodecenyl derivative, could uncover novel biological activities and mechanisms of action, contributing to the development of new therapeutic agents.

References

A Technical Guide to the Lipophilicity of Long-Chain Succinimide Derivatives in Drug Discovery

An in-depth technical guide or whitepaper on the core.

Abstract: Succinimide derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities including anticonvulsant, anticancer, and anti-diabetic properties.[1][2] A critical physicochemical parameter governing the pharmacokinetic and pharmacodynamic profile of these compounds is lipophilicity.[3] This guide provides an in-depth analysis of the lipophilicity of long-chain succinimide derivatives, targeting researchers, scientists, and drug development professionals. It covers the essential role of lipophilicity in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) processes, details key experimental protocols for its determination, presents available quantitative data, and visualizes associated workflows and signaling pathways. The aim is to equip researchers with the foundational knowledge required to optimize the lipophilic character of succinimide derivatives for improved therapeutic outcomes.

The Crucial Role of Lipophilicity in Drug Development

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of a drug's behavior in the body.[4] It is typically quantified as the logarithm of the partition coefficient (logP) between a nonpolar solvent (like n-octanol) and an aqueous phase.[4][5] This parameter profoundly influences the entire ADMET profile of a drug candidate.[3][6]

-

Absorption: For oral drugs, sufficient lipophilicity is required to permeate the lipid bilayers of cell membranes in the gastrointestinal tract.[4] However, excessively high lipophilicity can lead to poor solubility in aqueous gut fluids, hindering absorption.[4]

-

Distribution: Once absorbed, a drug's ability to cross biological barriers, such as the blood-brain barrier, and distribute into various tissues is heavily dependent on its lipophilic character.[6] Highly lipophilic compounds may accumulate in fatty tissues, which can prolong their presence in the body.[6]

-

Metabolism: Lipophilic drugs are more susceptible to metabolism by enzymes in the liver, which can impact their efficacy and potential for toxicity.[3][6]

-

Excretion: The body's clearance mechanisms are more efficient at removing hydrophilic (water-soluble) compounds. Therefore, metabolic processes often aim to decrease a drug's lipophilicity to facilitate its excretion.[7]

-

Toxicity: A compound's lipophilicity can influence its toxicity by affecting its accumulation in tissues and its interactions with various receptors and proteins.[6]

The "Rule of Five," a widely recognized guideline in drug discovery, suggests that poor permeability or absorption is more likely when the calculated logP (cLogP) is greater than 5, highlighting the critical need to control this property.[7]

Experimental Protocols for Lipophilicity Determination

Several experimental methods are employed to determine the lipophilicity of compounds. The choice of method often depends on the required accuracy, throughput, and the specific properties of the compound being tested.

Protocol 2.1: Shake-Flask Method

Considered the "gold standard" for logP determination, this direct method measures the partitioning of a compound between n-octanol and water.[5]

Methodology:

-

Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.

-

Dissolution: Dissolve a precisely weighed amount of the succinimide derivative in one of the phases.

-

Partitioning: Combine the two phases in a flask and shake it until equilibrium is reached, allowing the compound to distribute between the n-octanol and water layers.

-

Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Protocol 2.2: Reversed-Phase Thin-Layer Chromatography (RP-TLC)

RP-TLC is a common and less labor-intensive indirect method for estimating lipophilicity.[6] It measures the retention of a compound on a nonpolar stationary phase.

Methodology:

-

Stationary Phase: Use reversed-phase plates, such as RP-18, where the silica gel is coated with a nonpolar hydrocarbon.

-

Mobile Phase: Prepare a series of mobile phases consisting of a mixture of an organic solvent (e.g., acetone) and an aqueous buffer (e.g., TRIS buffer at pH 7.4) in varying proportions.[6]

-

Application: Spot the succinimide derivatives onto the RP-TLC plate.

-

Development: Develop the plate in a chromatography chamber containing the chosen mobile phase.

-

Visualization & R_f Calculation: After the solvent front has moved a sufficient distance, remove the plate, mark the solvent front, and visualize the spots (e.g., under UV light). Calculate the R_f value for each spot.

-

R_M0 Determination: Calculate the R_M value for each mobile phase composition using the formula: R_M = log[(1/R_f) - 1].

-

Extrapolation: Plot the R_M values against the concentration of the organic solvent in the mobile phase. Extrapolate the resulting linear regression to a 0% organic solvent concentration to determine the R_M0 value, which is a measure of lipophilicity.[6]

Protocol 2.3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used, automated, and reliable indirect method for determining lipophilicity, often expressed as log k_w (the logarithm of the retention factor extrapolated to 100% aqueous mobile phase).[5][8]

Methodology:

-

Column: Use a reversed-phase column, typically a C18 column.

-

Calibration Standards: Prepare a set of reference compounds with known and reliable logP values that span the expected range of the test compounds.

-

Isocratic Elution: Inject the standards and the succinimide derivatives onto the column using a series of isocratic mobile phases with varying ratios of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Retention Time Measurement: Measure the retention time (t_R) for each compound at each mobile phase composition. Also, determine the column dead time (t_0).

-

Retention Factor Calculation: Calculate the retention factor (k) for each run using the formula: k = (t_R - t_0) / t_0.

-

Extrapolation: For each compound, plot the logarithm of the retention factor (log k) against the percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase to obtain the log k_w value.

-

LogP Prediction: Create a calibration curve by plotting the known logP values of the standard compounds against their determined log k_w values. Use this curve to predict the logP of the succinimide derivatives from their measured log k_w.[8]

Quantitative Lipophilicity Data of Succinimide Derivatives

The lipophilicity of succinimide derivatives is highly dependent on the nature of the substituents on the succinimide ring and the length and functionality of the side chains. Research has focused on modifying these structures to optimize their pharmacokinetic properties. For instance, studies have aimed to design derivatives with lower lipophilicity to improve their drug-like properties.[9] Passive permeability, a process governed by lipophilicity, has been quantified for certain series of succinimides using assays like PAMPA, with results expressed as the apparent permeability coefficient (logP_app).[10]

| Derivative Series/Compound | Method | Lipophilicity Parameter | Value/Observation | Reference |

| 1-Aryl-3-methylsuccinimides | PAMPA | logP_app | Passive permeation was governed by lipophilicity. | [10] |

| 1-Aryl-3-ethyl-3-methylsuccinimides | PAMPA | logP_app | Statistically significant association with anisotropic lipophilicity. | [10] |

| Dicarboximide Derivatives | N/A | Lipophilicity | Designed new derivatives with lower lipophilicity than lead compounds by replacing ethyl groups with methyl groups and introducing hydroxyalkyl side chains. | [9] |

| Compound 3 (Anti-diabetic) | In vitro assays | IC50 vs DPP-4 | 0.07 µM | [11] |

| Diethyl & Dimethyl Succinimides (I & II) | In vitro assays | IC50 vs AChE | 29,000 - 31,000 µM | [12] |

Note: The table summarizes available data from the literature. IC50 values are included as they reflect biological activity, which is often correlated with physicochemical properties like lipophilicity.

Visualization of Key Processes and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex workflows and biological interactions relevant to the study of succinimide derivatives.

Caption: Workflow for Lipophilicity Assessment of Succinimide Derivatives.

Caption: Influence of Lipophilicity on ADMET Properties.

Caption: Inhibition of AKT/mTOR Pathway by Succinimide Derivatives.[1]

Conclusion

The lipophilicity of long-chain succinimide derivatives is a paramount parameter that dictates their potential as therapeutic agents. A carefully balanced lipophilicity is essential for achieving an optimal ADMET profile, ensuring that the drug can reach its target in sufficient concentration without causing undue toxicity. This guide has outlined the fundamental importance of this property, provided detailed experimental protocols for its accurate measurement, and visualized the interconnectedness of lipophilicity with key drug discovery workflows and biological pathways. For researchers in the field, a proactive approach to measuring and modulating lipophilicity is not merely an optimization step but a critical component of a successful drug development strategy for this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. omicsonline.org [omicsonline.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In silico-in vitro estimation of lipophilicity and permeability association for succinimide derivatives using chromatographic anisotropic systems and parallel artificial membrane permeability assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]

The Pivotal Role of the 3-Alkyl Group in Pyrrolidine-2,5-dione Scaffolds: A Deep Dive into Structure-Activity Relationships

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-2,5-dione, or succinimide, core is a well-established pharmacophore in medicinal chemistry, most notably for its anticonvulsant properties. The strategic substitution at the 3-position of this heterocyclic ring with various alkyl and arylalkyl moieties has been a focal point of extensive research, leading to the discovery of potent agents with a range of biological activities. This technical guide delves into the intricate structure-activity relationships (SAR) of 3-alkyl-pyrrolidine-2,5-diones, offering a detailed overview of their anticonvulsant and analgesic effects, supported by quantitative data, experimental protocols, and mechanistic insights.

Anticonvulsant Activity: A Quantitative Perspective

The anticonvulsant potential of 3-alkyl-pyrrolidine-2,5-diones is primarily evaluated through a battery of standardized in vivo models in mice, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the 6 Hz psychomotor seizure tests. These models represent different types of epileptic seizures, with the MES test indicative of efficacy against generalized tonic-clonic seizures, the scPTZ test modeling absence seizures, and the 6 Hz test identifying compounds effective against psychomotor seizures, including those that are pharmacoresistant.[1][2][3][4]

The effectiveness of these compounds is quantified by their median effective dose (ED₅₀), the dose required to protect 50% of the animals from seizures. Neurotoxicity (TD₅₀), the dose at which 50% of animals exhibit motor impairment, is also determined to calculate the Protective Index (PI = TD₅₀/ED₅₀), a crucial measure of a compound's therapeutic window.

Structure-Activity Relationship Summary:

The nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring plays a critical role in modulating the anticonvulsant activity.

-

Small Alkyl Groups: Simple alkyl substituents at the 3-position generally confer modest anticonvulsant activity.

-

Aromatic and Arylalkyl Groups: The introduction of aromatic or arylalkyl moieties at this position has been shown to significantly enhance anticonvulsant potency. For instance, derivatives with a 3-benzhydryl group have demonstrated notable activity.[5]

-

Substitution on the Phenyl Ring: In cases of a 3-phenyl substituent, the presence of electron-withdrawing groups, such as chloro or trifluoromethyl, on the phenyl ring can further augment anticonvulsant efficacy.[1][3] Specifically, compounds with a 3-CF₃ or 3-OCF₃ substituent on a phenylpiperazine moiety attached to the succinimide core have shown potent, broad-spectrum anticonvulsant properties.[1]

-

Heterocyclic Substituents: The incorporation of heterocyclic rings, such as thiophene, at the 3-position has also yielded compounds with significant anticonvulsant activity.[2][6] For example, 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have been identified as promising anticonvulsant candidates.[2]

The following tables summarize the quantitative anticonvulsant data for a selection of 3-substituted pyrrolidine-2,5-dione derivatives from various studies.

Table 1: Anticonvulsant Activity of 3-Substituted Pyrrolidine-2,5-dione Derivatives in the Maximal Electroshock (MES) Seizure Test

| Compound ID | 3-Substituent | N-Substituent | ED₅₀ (mg/kg) | Reference |

| 4 | 3-Methylthiophen-2-yl | 3-Morpholinopropyl | 62.14 | [2] |

| 14 | (Phenyl)(dimethylamino)methyl | 2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl | 49.6 | [1] |

| 6 | 2-Chlorophenyl | 2-Oxo-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl | 68.30 | [3] |

| 33 | Benzo[b]thiophen-2-yl | 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl | 27.4 | [4] |

Table 2: Anticonvulsant Activity of 3-Substituted Pyrrolidine-2,5-dione Derivatives in the 6 Hz Seizure Test (32 mA)

| Compound ID | 3-Substituent | N-Substituent | ED₅₀ (mg/kg) | Reference |

| 4 | 3-Methylthiophen-2-yl | 3-Morpholinopropyl | 75.59 | [2] |

| 14 | (Phenyl)(dimethylamino)methyl | 2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl | 31.3 | [1] |

| 6 | 2-Chlorophenyl | 2-Oxo-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl | 28.20 | [3] |

| 33 | Benzo[b]thiophen-2-yl | 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl | 30.8 | [4] |

Table 3: Anticonvulsant Activity of 3-Substituted Pyrrolidine-2,5-dione Derivatives in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

| Compound ID | 3-Substituent | N-Substituent | ED₅₀ (mg/kg) | Reference |

| 14 | (Phenyl)(dimethylamino)methyl | 2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl | 67.4 | [1] |

| 3 | 3-Methylthiophen-2-yl | 2-Morpholinoethyl | >100 (50% protection at 100 mg/kg) | [2] |

Analgesic and Antiallodynic Properties

Interestingly, several 3-alkyl-pyrrolidine-2,5-dione derivatives with established anticonvulsant activity have also demonstrated significant analgesic and antiallodynic effects. This dual activity is particularly relevant as many antiepileptic drugs are also used in the management of neuropathic pain.[5][6]

The analgesic potential is often assessed using the formalin test, which models tonic pain, and the hot plate test for acute nociception. Antiallodynic effects are typically evaluated in models of neuropathic pain, such as oxaliplatin-induced peripheral neuropathy.[5]

For example, certain 3-benzhydryl-pyrrolidine-2,5-dione derivatives were found to be active in the second phase of the formalin test and showed antiallodynic activity in a chemotherapy-induced neuropathic pain model.[5] Similarly, some 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives exhibited significant antinociceptive effects in the formalin test.[6]

Mechanistic Insights: Targeting Ion Channels

The primary mechanism of action for the anticonvulsant effects of succinimides is the blockade of low-voltage-activated (T-type) calcium channels in the thalamus.[7][8] This action is particularly effective against absence seizures, which are characterized by spike-and-wave discharges originating from thalamocortical circuits.[7] By inhibiting these channels, succinimide derivatives can reduce the abnormal neuronal firing that leads to seizures.[8]

More recent and structurally complex 3-substituted pyrrolidine-2,5-diones have been shown to possess a broader mechanism of action, potentially involving the modulation of voltage-gated sodium channels as well.[3][9] This dual-action profile may contribute to their efficacy in a wider range of seizure models, including the MES test.

Caption: Proposed mechanism of anticonvulsant action for 3-alkyl-pyrrolidine-2,5-diones.

Experimental Protocols

The following are detailed methodologies for the key in vivo anticonvulsant screening experiments.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[10]

-

Animals: Male albino mice (e.g., CF-1 or C57BL/6 strains) are typically used.[10]

-

Procedure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[10] Prior to stimulation, a local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas.[10]

-

Endpoint: The abolition of the tonic hindlimb extension component of the seizure is considered the endpoint for protection.[10]

-

Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) at various doses and at a specific time before the electrical stimulus.[2]

Caption: Workflow for the Maximal Electroshock (MES) test in mice.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures, and it evaluates a compound's ability to elevate the seizure threshold.

-

Animals: Male albino mice are commonly used.

-

Procedure: A convulsant dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is injected subcutaneously.[11] The dose is sufficient to induce clonic seizures in a majority of control animals.[12]

-

Endpoint: The absence of a clonic seizure for a defined period (e.g., 5-8 seconds) within a specified observation time (e.g., 30 minutes) after PTZ administration constitutes protection.

-

Drug Administration: Test compounds are administered i.p. at various doses prior to the PTZ injection.

Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.

Conclusion

The 3-alkyl-pyrrolidine-2,5-dione scaffold continues to be a fertile ground for the discovery of novel central nervous system agents. The structure-activity relationships delineated in this guide highlight the critical influence of the substituent at the 3-position on the anticonvulsant and analgesic profiles of these compounds. The accumulated quantitative data provides a valuable resource for guiding the rational design of future derivatives with enhanced potency and improved safety profiles. A deeper understanding of their mechanisms of action, particularly the interplay between T-type calcium channel and voltage-gated sodium channel blockade, will be instrumental in developing next-generation therapeutics for epilepsy and neuropathic pain.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analgesic and antiallodynic activity of novel anticonvulsant agents derived from 3-benzhydryl-pyrrolidine-2,5-dione in mouse models of nociceptive and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 8. What is the mechanism of Methsuximide? [synapse.patsnap.com]

- 9. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 11. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Dodecenyl)pyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(Dodecenyl)pyrrolidine-2,5-dione, a substituted succinimide derivative. Pyrrolidine-2,5-diones are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and organic synthesis.[1] The procedure outlined below is based on the general and well-established reaction between an alkenyl succinic anhydride and an amine source.[2][3]

Introduction

This compound belongs to the family of N-unsubstituted succinimides. The synthesis generally involves a two-step process initiated by the nucleophilic attack of an amine on the carbonyl group of dodecenylsuccinic anhydride. This leads to the formation of a succinamic acid intermediate, which subsequently undergoes intramolecular cyclization upon heating to yield the final imide product.[3][4]

Reaction Scheme

The overall synthesis can be depicted as follows:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from dodecenylsuccinic anhydride and ammonia.

Materials and Equipment:

-

Dodecenylsuccinic anhydride (DDSA), mixture of isomers

-

Ammonium carbonate or aqueous ammonia (28-30%)

-

Toluene or xylene (as a reaction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Hexane or heptane (for recrystallization)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

-

Melting point apparatus

-

FTIR and NMR spectrometers for product characterization

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve dodecenylsuccinic anhydride (1.0 eq) in a suitable solvent such as toluene or xylene.

-

Addition of Amine Source: Add ammonium carbonate (1.5 eq) or an excess of aqueous ammonia to the solution. The use of an excess of the amine source ensures the complete conversion of the anhydride.

-

Reaction: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark apparatus, water will be collected as it is formed during the cyclization step. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (typically after several hours, as indicated by TLC), cool the reaction mixture to room temperature.

-

Isolation: Filter the reaction mixture to remove any unreacted ammonium salts. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the pure this compound.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Dodecenylsuccinic Anhydride | C16H26O3 | 266.38 | Liquid |

| This compound | C16H27NO2 | 265.40 | Solid |

Table 2: Experimental Parameters and Results

| Parameter | Value/Observation |

| Moles of DDSA | e.g., 0.1 mol |

| Moles of Amine Source | e.g., 0.15 mol |

| Reaction Temperature (°C) | e.g., 110-140 |

| Reaction Time (h) | e.g., 4-8 |

| Yield (%) | To be determined |

| Melting Point (°C) | To be determined |

| Spectroscopic Data (FTIR) | To be determined |

| Spectroscopic Data (¹H NMR) | To be determined |

| Spectroscopic Data (¹³C NMR) | To be determined |

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification process.

References

Application Notes and Protocols: Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products. This core is of significant interest to the pharmaceutical industry due to its presence in molecules with anticonvulsant, anti-inflammatory, and anticancer properties. The asymmetric Michael addition reaction is a powerful and atom-economical method for the C-C bond formation required to construct chiral 3-substituted succinimides. This document provides detailed application notes and protocols for the synthesis of 3-alkyl-pyrrolidine-2,5-diones via organocatalytic asymmetric Michael addition.

Reaction Principle

The synthesis of 3-alkyl-pyrrolidine-2,5-diones via Michael addition involves the conjugate addition of a nucleophile to an N-substituted maleimide, which serves as the Michael acceptor. A key strategy for achieving high stereoselectivity is the use of chiral organocatalysts. These catalysts activate the reactants and control the facial selectivity of the nucleophilic attack, leading to the formation of enantioenriched products. Common nucleophiles include aldehydes and ketones, which form a nucleophilic enamine intermediate with the amine-based organocatalyst. This enamine then attacks the maleimide. Subsequent hydrolysis releases the catalyst and yields the desired 3-substituted succinimide.

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of Aldehydes to N-Substituted Maleimides

This protocol is a generalized procedure based on common methodologies found in the literature.[1][2][3] Specific modifications to reagents, catalysts, solvents, and reaction conditions may be necessary to optimize the reaction for different substrates.

Materials:

-

N-substituted maleimide (1.0 equiv)

-

Aldehyde (2.0-10.0 equiv)

-

Chiral organocatalyst (e.g., (R,R)-1,2-diphenylethylenediamine-derived thiourea, α,β-dipeptides) (0.01 - 10 mol%)

-

Solvent (e.g., water, CH₂Cl₂, toluene, or solvent-free)

-

Additive (e.g., benzoic acid, NaOH, KOH, if required by the catalyst)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry reaction vessel, add the N-substituted maleimide and the chiral organocatalyst.

-

If an additive is required, add it to the reaction vessel at this stage.

-

Add the solvent to the mixture. For solvent-free conditions, proceed to the next step.[1][3]

-

Add the aldehyde to the reaction mixture.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (e.g., 10-24 hours).

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding distilled water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HPLC for enantiomeric excess determination).

Gram-Scale Synthesis Protocol[2]

For larger scale synthesis, the following modifications can be applied:

-

In a suitable reaction vessel, dissolve the N-phenylmaleimide (e.g., 288.7 mmol) and the chiral thiourea catalyst (0.01 mol%) in water (e.g., 10 mL) under ambient conditions.

-

Add the aldehyde (2 equivalents) to the mixture.

-

Stir the reaction vigorously for 10–13 hours at room temperature.

-

Follow the workup and purification procedure as described in the general protocol.

Data Presentation

The following tables summarize the quantitative data from various studies on the Michael addition synthesis of 3-alkyl-pyrrolidine-2,5-diones, showcasing the effects of different catalysts, substrates, and reaction conditions on the yield and stereoselectivity.

Table 1: Organocatalyzed Michael Addition of Isobutyraldehyde to N-Phenylmaleimide

| Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| (R,R)-DPEN-thiourea (0.01) | - | Water | 10-13 | ≥97 | 99 | [2] |

| Dipeptide 2 (10) | aq. NaOH | Solvent-free | - | High | - | [1] |

| β-phenylalanine | - | - | - | High | High | [2] |

| Aspartic acid | - | - | - | High | High | [2] |

Table 2: Influence of Base Additives on the Michael Addition Catalyzed by Dipeptide 2 [3]

| Base (10 mol%) | Time (h) | Yield (%) | er |

| KOH | 24 | 85 | 88:12 |

| NaOH | 24 | 82 | 87:13 |

| LiOH | 24 | 75 | 85:15 |

| Cs₂CO₃ | 24 | 60 | 83:17 |

| K₂CO₃ | 24 | 55 | 82:18 |

er = enantiomeric ratio

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the asymmetric Michael addition of an aldehyde to an N-substituted maleimide using a primary amine-based organocatalyst.

Caption: Catalytic cycle of the organocatalyzed Michael addition.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the synthesis and purification of 3-alkyl-pyrrolidine-2,5-diones.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The organocatalytic asymmetric Michael addition provides a robust and versatile method for the synthesis of enantioenriched 3-alkyl-pyrrolidine-2,5-diones. The choice of catalyst, solvent, and additives can be tailored to achieve high yields and stereoselectivities for a variety of substrates. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development.

References

Application Note: Analytical Methods for the Characterization of 3-(Dodecenyl)pyrrolidine-2,5-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Dodecenyl)pyrrolidine-2,5-dione is a succinimide derivative with a long aliphatic chain. The characterization of such molecules is crucial for ensuring purity, confirming identity, and understanding their chemical properties in various applications, including drug development and material science. This document provides detailed protocols for the analytical characterization of this compound using a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for verifying the purity of non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for separating this compound from more polar or non-polar impurities.

Experimental Protocol: RP-HPLC

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

-

Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 85% Acetonitrile and 15% Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is determined by the area percentage of the principal peak. The retention time is used for identification.

Data Presentation: HPLC

| Parameter | Value |

| Retention Time (t_R) | Approx. 5.8 minutes |

| Wavelength (λ_max) | 220 nm |

| Purity Assessment | >95% (Peak Area) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. It provides both chromatographic separation and mass identification, which is invaluable for confirming the molecular weight and fragmentation pattern.

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

-

Instrumentation: A standard GC-MS system.

-

GC Conditions:

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL (Split mode 20:1).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Presentation: GC-MS

| Parameter | Expected Value (m/z) |

| Molecular Ion [M]⁺ | 265.4 |

| Major Fragment 1 | 168 (Loss of C7H13) |

| Major Fragment 2 | 98 (Pyrrolidine-2,5-dione) |

Spectroscopic Analysis

Spectroscopic methods are used to elucidate the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

¹H NMR: Standard pulse program, 16 scans, relaxation delay of 1s.

-

¹³C NMR: Proton-decoupled pulse program, 1024 scans, relaxation delay of 2s.

-

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Data Presentation: ¹H and ¹³C NMR

| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) |

| NH (imide) | ~8.0 (broad singlet) |

| CH=CH (alkene) | 5.3 - 5.5 (multiplet) |

| CH (at position 3) | ~2.8 (multiplet) |

| CH₂ (adjacent to C=O) | ~2.6 (multiplet) |

| CH₂ (allylic) | ~2.0 (multiplet) |

| CH₂ (aliphatic chain) | 1.2 - 1.4 (multiplet) |

| CH₃ (terminal) | ~0.9 (triplet) |

| ¹³C NMR Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (imide) | ~177 |

| C=C (alkene) | ~130 |

| CH (at position 3) | ~45 |

| CH₂ (adjacent to C=O) | ~35 |

| CH₂ (aliphatic chain) | 22 - 32 |

| CH₃ (terminal) | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR

-

Sample Preparation: Prepare a thin film of the sample on a KBr plate or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FTIR spectrometer.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for key functional groups.

Data Presentation: FTIR

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | ~3200 (broad) |

| C-H Stretch (sp²) | ~3010 |

| C-H Stretch (sp³) | 2850 - 2960 |

| C=O Stretch (imide) | ~1700 and ~1770 (asymmetric and symmetric) |

| C=C Stretch | ~1650 |

Visualizations

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Caption: Analytical workflow for compound characterization.

Synthesis Pathway

This diagram shows a plausible synthetic route for this compound via the reaction of maleic anhydride with a corresponding amine.

Caption: Synthesis of the target compound.

Application Note: HPLC Analysis of 3-(Dodecenyl)pyrrolidine-2,5-dione

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 3-(Dodecenyl)pyrrolidine-2,5-dione using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a succinimide derivative characterized by a C12 alkenyl side chain. Succinimide derivatives are significant in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules[1][2]. Their analysis is crucial for ensuring purity, monitoring reaction kinetics, and for quality control purposes. Due to the non-polar nature of the dodecenyl chain, reversed-phase HPLC (RP-HPLC) is the method of choice for its separation and quantification[3]. This application note outlines a robust RP-HPLC method for the analysis of this compound.

Experimental Protocol

This protocol is designed for a standard analytical HPLC system equipped with a UV detector.

Materials and Reagents

-

Analyte: this compound

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

-

Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in acetonitrile. From this stock, create a series of calibration standards by serial dilution with the mobile phase.

HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | A standard analytical HPLC system |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient | 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector at 210 nm |

| Run Time | 15 minutes |

Sample Preparation

Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Calibration Curve

To quantify the amount of this compound in a sample, a calibration curve should be generated using the prepared standard solutions. Analyze each standard in triplicate to ensure accuracy. Plot the peak area versus the concentration and perform a linear regression to obtain the equation of the line.

Data Presentation

The following table summarizes hypothetical quantitative data for a five-point calibration curve for this compound.

| Standard Concentration (µg/mL) | Retention Time (min) | Peak Area (arbitrary units) |

| 10 | 6.2 | 150,000 |

| 25 | 6.2 | 375,000 |

| 50 | 6.2 | 750,000 |

| 100 | 6.2 | 1,500,000 |

| 250 | 6.2 | 3,750,000 |